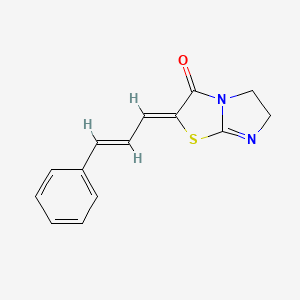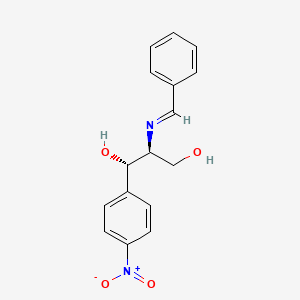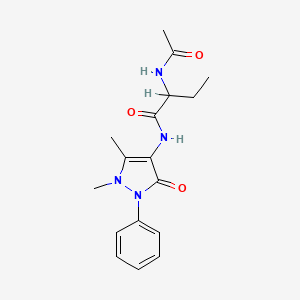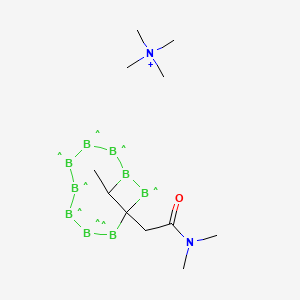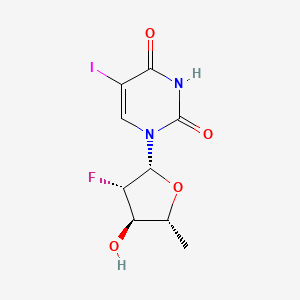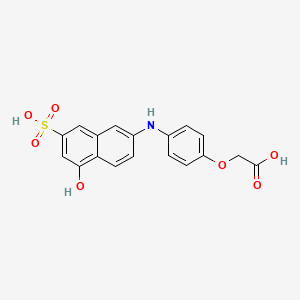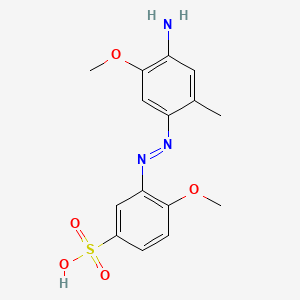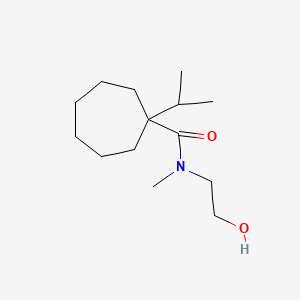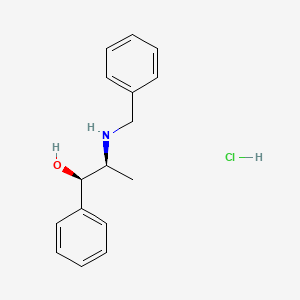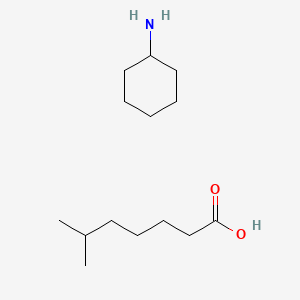
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₁O₁₀P₃. It is known for its high density (2.242 g/cm³) and boiling point (889°C at 760 mmHg) . This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid typically involves the reaction of acrylic acid with phosphorous acid under controlled conditions . The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Análisis De Reacciones Químicas
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of hydroxyphosphonic acids.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, forming different phosphonic acid esters.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions are various phosphonic acid derivatives, which have significant applications in different fields.
Aplicaciones Científicas De Investigación
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a chelating agent and in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in inhibiting certain enzymes and metabolic pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in treatments involving bone resorption and osteoporosis.
Mecanismo De Acción
The mechanism by which (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid exerts its effects involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways .
Comparación Con Compuestos Similares
(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both are chelating agents, but this compound has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Similar in function, but this compound is more effective in preventing scale formation.
Aminotris(methylenephosphonic acid): Both are used in water treatment, but this compound has a broader range of applications.
Propiedades
Número CAS |
51556-88-8 |
|---|---|
Fórmula molecular |
C3H11O10P3 |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
(1-hydroxy-3,3-diphosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11O10P3/c4-2(14(5,6)7)1-3(15(8,9)10)16(11,12)13/h2-4H,1H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
GCDCNBJTVDTVPQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


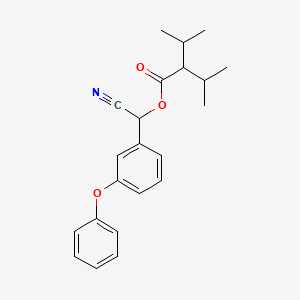
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
